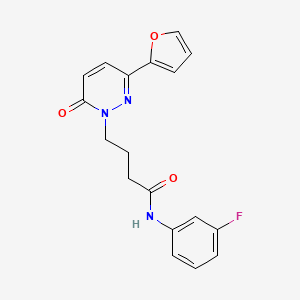

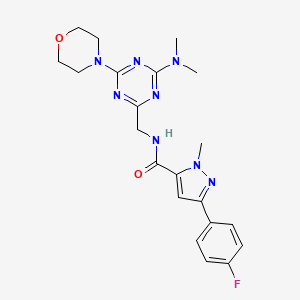

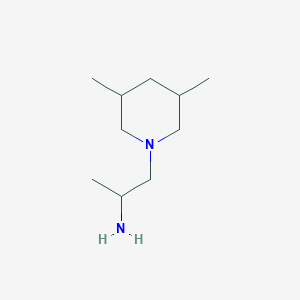

![molecular formula C13H14N2O3S B2554649 1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-50-6](/img/structure/B2554649.png)

1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, commonly known as TAP, is a compound with a pyrrolidine-2,5-dione. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of TAP is C13H14N2O3S. It is a complex structure that includes a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione group.Physical And Chemical Properties Analysis

The molecular weight of TAP is 278.33. Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique

Corrosion Inhibition

One application involves derivatives of 1H-pyrrole-2,5-dione, which have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have shown to be good corrosion inhibitors. Their efficiency increases with concentration, and their adsorption on the steel surface follows Langmuir’s adsorption isotherm, indicating a chemisorption process. This application is critical in industries where metal longevity is essential (Zarrouk et al., 2015).

Organic Electronics

Another application is in organic electronics, where derivatives of pyrrolidine-2,5-dione have been utilized in the development of organic solar cells. For instance, a bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor displayed high optical absorption coefficient, good solubility, promising optoelectronic properties, and afforded an encouraging efficiency when paired with an electron donor. This research indicates the potential for using related compounds in the fabrication of efficient organic photovoltaic devices (Gupta et al., 2017).

Chemical Synthesis and Drug Discovery

The compound's related structures have been explored for their synthetic utility in drug discovery and development. For example, N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride is an efficient and mild dehydrating agent for the in situ generation of ketenes from carboxylic acids. These ketenes undergo cycloaddition reactions to afford various pyrimidinones and azetidinones, indicating the potential of related compounds in medicinal chemistry and drug synthesis (Singh et al., 1991).

Advanced Material Applications

Moreover, the chemical backbone of pyrrolidine-2,5-dione derivatives has been used to synthesize novel polymers with specific functionalities, such as in electron transport layers for polymer solar cells or as part of luminescent materials. These applications highlight the versatility of the chemical structure in the development of new materials with desirable electronic and optical properties (Hu et al., 2015).

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of TAP and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Mécanisme D'action

Pyrrolidines

are a class of compounds that have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Thiophenes

are another class of compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Propriétés

IUPAC Name |

1-[[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11-1-2-12(17)15(11)7-9-5-14(6-9)13(18)10-3-4-19-8-10/h3-4,8-9H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIRWFMYKVSPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

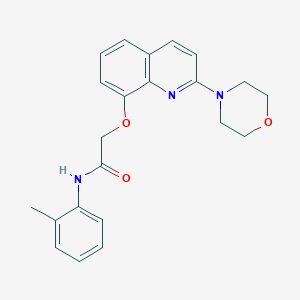

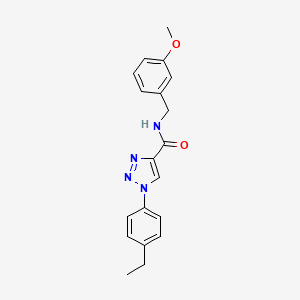

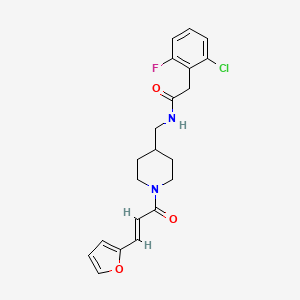

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)